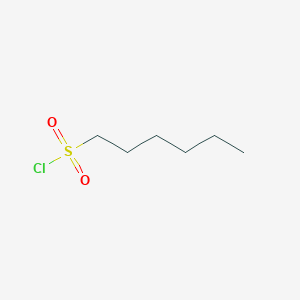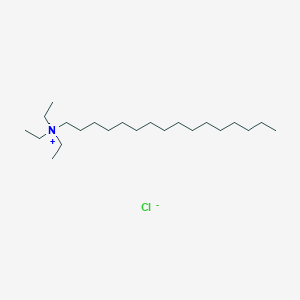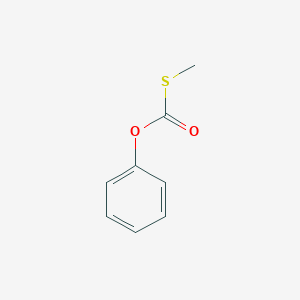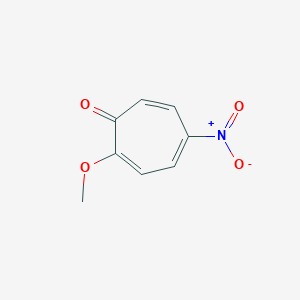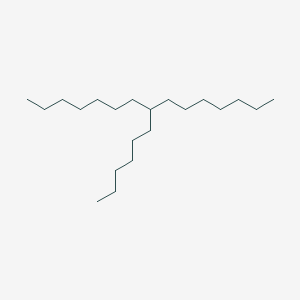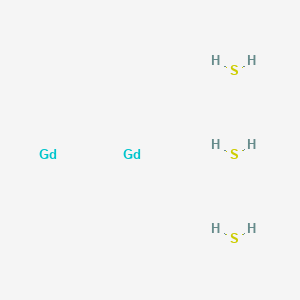
Gadolinium(3+) sulphide
Übersicht
Beschreibung
Synthesis Analysis
Gadolinium(3+) sulphide can be synthesized using different methods. One approach involves the reaction of Zinc acetate, Hydrogen Sulphide, and Gadolinium oxide to produce Gadolinium-doped Zinc Sulphide nanostructures, which exhibit notable optical properties and potential applications in photonics and electronics (Varughese, 2016). Another method described the preparation of stoichiometric Gadolinium sesquisulphide and Gadolinium monosulphide by reacting Gadolinium oxide with Hydrogen Sulphide and Carbon under specific conditions, leading to compounds with distinct magnetic and conductive properties (Peshev, Bliznakov, & Toshev, 1968).
Molecular Structure Analysis
The molecular structure of Gadolinium(3+) sulphide and its doped variants has been extensively studied. Research has shown that Gadolinium sulphide (Gd2S3) nanostructures synthesized through chemical and green techniques exhibit significant optical band gap differences, indicating the impact of synthesis methods on their molecular structure (Paul & Sarkar, 2016).
Chemical Reactions and Properties
Gadolinium(3+) sulphide participates in various chemical reactions, leading to the formation of compounds with diverse properties. For instance, Gadolinium complexes with chelating nitronyl and imino nitroxide free radicals have been synthesized, displaying unique magnetic and optical properties suitable for applications in molecular electronics and photonics (Lescop et al., 2002).
Physical Properties Analysis
The physical properties of Gadolinium(3+) sulphide, including its magnetic and optical characteristics, have been a subject of research. Gadolinium sulphide nanoparticles doped with Europium ions (GdS:Eu(3+)) have demonstrated potent photoluminescence and paramagnetic properties, making them viable for dual-mode imaging applications in medical diagnostics (Jung et al., 2012).
Chemical Properties Analysis
The chemical properties of Gadolinium(3+) sulphide, such as its reactivity and interaction with other compounds, are crucial for its applications in catalysis and materials science. Studies on rare-earth ternary sulfates, including Gadolinium variants, have shown their effectiveness as heterogeneous redox catalysts in selective oxidation reactions, highlighting the versatility of Gadolinium compounds in chemical synthesis processes (Perles et al., 2005).
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications : Gadolinium-doped Zinc Sulphide (ZnS: Gd) shows promise in electronics, nonlinear optical devices, and optical computers due to its high refractive index and excellent light transmission properties. These characteristics make it useful in photonic crystal devices operating in the visible to near-infrared region (Varughese, 2016).
Magnetic and Structural Properties : Research on gadolinium sesquisulphide and gadolinium monosulphide has explored their preparation and physical properties, such as magnetic susceptibility and conductivity. Gadolinium sulphides have been identified as exhibiting both semiconducting and metallic conductivity, depending on the specific compound (Peshev, Bliznakov, Toshev, 1968).
MRI Contrast Enhancement : Gadolinium(III) complexes, commonly used in clinical MRI, have been studied for their potential to increase sensitivity (relaxivity) in molecular imaging. This research is particularly relevant for improving the detection of molecular targets (Caravan, 2006).
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of Gadolinium sulphide (Gd2S3), investigating its optical and electrical properties. These studies highlight the potential of Gd2S3 as a magnetic semiconductor with applications in various fields (Paul, Sarkar, 2016).
Photoluminescence Properties : Research into Terbium-doped gadolinium oxysulfide (Gd2O2S:Tb3+) nanoparticles has revealed their potential in producing strong photoluminescent properties, which can be useful in various applications including medical imaging (Hernández‐Adame et al., 2014).
Influence on Nanocrystal Morphology : The influence of gadolinium ion on the morphology and luminescence properties of cadmium sulphide nanocrystals has been investigated, showing that gadolinium doping can result in the formation of luminescent CdS nanoneedles, which are potentially useful in optoelectronic devices (Nisha et al., 2011).
Energy Storage Applications : Gadolinium oxysulfide nanoparticles have been explored for their potential in energy storage applications, highlighting the promising role of rare-earth metal oxides in supercapacitors (Dhanalakshmi et al., 2020).
Dual-Mode Imaging Agent : Europium-doped gadolinium sulfide (GdS:Eu3+) nanoparticles have been developed as dual-mode imaging agents for T1-weighted MR and photoluminescence imaging, demonstrating their utility in both in vitro cell imaging and in vivo disease-specific MR imaging (Jung et al., 2012).
Zukünftige Richtungen
The publications presenting novel physical and chemical aspects of gadolinium-based oxide (Gd2O3) and oxysulfide (Gd2O2S) particles in the micro- or nano-scale have increased, mainly stimulated by the exciting applications of these materials in the biomedical field . Their optical properties, related to down and upconversion phenomena and the ability to functionalize their surface, make them attractive for developing new probes for selective targeting and emergent bioimaging techniques .
Eigenschaften
IUPAC Name |
gadolinium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2S/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLBYBTTOZAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Gd].[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium(3+) sulphide | |
CAS RN |
12134-77-9 | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium(3+) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



